A Comprehensive Technical Guide to 1,4-Bis(bromomethyl)naphthalene for Advanced Research and Development
A Comprehensive Technical Guide to 1,4-Bis(bromomethyl)naphthalene for Advanced Research and Development
This guide provides an in-depth exploration of 1,4-Bis(bromomethyl)naphthalene, a versatile reagent in organic synthesis with significant potential in materials science and drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering a detailed overview of its properties, synthesis, reactivity, and applications, grounded in established scientific principles.
Core Identification and Chemical Identity
1,4-Bis(bromomethyl)naphthalene is a halogenated aromatic hydrocarbon. Its rigid naphthalene core functionalized with two reactive bromomethyl groups makes it a valuable building block for the construction of complex molecular architectures.
CAS Number: 58791-49-4[1][2][3]
IUPAC Name: 1,4-bis(bromomethyl)naphthalene[4][5]
Molecular Formula: C₁₂H₁₀Br₂[1][4]
Molecular Weight: 314.02 g/mol [1][5]
Chemical Structure:
Caption: 2D structure of 1,4-Bis(bromomethyl)naphthalene.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1,4-Bis(bromomethyl)naphthalene is essential for its effective use in synthesis and for ensuring safe handling.
| Property | Value | Source |
| Appearance | White to Almost white powder to crystal | [5] |
| Melting Point | 169.0 to 173.0 °C | [6] |
| Boiling Point | 385.1°C at 760 mmHg | [6] |
| Density | 1.72 g/cm³ | [6] |
| Flash Point | 218.3°C | [6] |
| Vapor Pressure | 8.66E-06 mmHg at 25°C | [6] |
| Refractive Index | 1.685 | [6] |
| LogP | 4.62960 | [6] |
| Storage Temperature | 2-8°C | [6] |
Synthesis and Reactivity
Synthetic Pathway
The most common and efficient method for the synthesis of 1,4-Bis(bromomethyl)naphthalene is the radical bromination of 1,4-dimethylnaphthalene. This reaction is typically carried out using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as dibenzoyl peroxide or AIBN, in a suitable solvent like dichloromethane.[6] Visible light irradiation has been shown to be highly effective in promoting this reaction, leading to high selectivity and yield.[7]
Caption: Synthesis of 1,4-Bis(bromomethyl)naphthalene.
Experimental Protocol: Synthesis of 1,4-Bis(bromomethyl)naphthalene [6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-dimethylnaphthalene in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add N-Bromosuccinimide (2.2 molar equivalents) and a catalytic amount of dibenzoyl peroxide to the solution.
-
Reaction Conditions: Heat the reaction mixture to 55°C and maintain for 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide by-product and wash it with dichloromethane.
-
Purification: The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure 1,4-Bis(bromomethyl)naphthalene.
Reactivity Profile
The synthetic utility of 1,4-Bis(bromomethyl)naphthalene stems from the high reactivity of the benzylic bromide groups. These groups are excellent leaving groups in nucleophilic substitution reactions, allowing for the facile introduction of a wide range of functionalities. Common reactions include:
-
Alkylation: It readily reacts with nucleophiles such as amines, alcohols, and thiols to form new carbon-heteroatom bonds.[8]
-
Williamson Ether Synthesis: Reaction with alkoxides or phenoxides yields the corresponding bis-ethers.
-
Gabriel Synthesis: Reaction with potassium phthalimide followed by hydrolysis provides 1,4-bis(aminomethyl)naphthalene.
-
Wittig Reaction: It can be converted into a bis-phosphonium salt, which can then be used in Wittig reactions to form divinylnaphthalene derivatives.
The bifunctional nature of this molecule allows for its use in polymerization reactions, leading to the formation of poly(naphthalene vinylene)s and other functional polymers.
Applications in Research and Development
The unique structural and reactive properties of 1,4-Bis(bromomethyl)naphthalene make it a valuable tool in several areas of research and development.
Materials Science
Its rigid, planar naphthalene core and its ability to form extended conjugated systems upon reaction make it an attractive building block for organic electronic materials. These materials have potential applications in:
-
Organic Light-Emitting Diodes (OLEDs): As a component of the emissive or charge-transporting layers.
-
Organic Field-Effect Transistors (OFETs): For the creation of semiconducting polymers.
-
Sensors: The naphthalene moiety can act as a fluorescent reporter group.
Drug Discovery and Medicinal Chemistry
Naphthalene derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9] 1,4-Bis(bromomethyl)naphthalene serves as a versatile scaffold for the synthesis of novel naphthalene-based compounds with potential therapeutic applications.
-
Scaffold for Bioactive Molecules: The two reactive sites allow for the introduction of various pharmacophores to create libraries of compounds for high-throughput screening.
-
Linker Molecule: Its rigid structure can be used to link two different pharmacophores at a defined distance and orientation, which is a key strategy in the design of bivalent ligands and PROTACs.
-
Anticancer Research: Naphthalene derivatives have been investigated as pan-Raf kinase inhibitors for the treatment of melanoma.[10] In silico studies have also suggested the potential anticancer activity of 2-(bromomethyl)naphthalene, a related compound.[9]
Caption: Key application areas of 1,4-Bis(bromomethyl)naphthalene.
Safety and Handling
1,4-Bis(bromomethyl)naphthalene is a hazardous substance and must be handled with appropriate safety precautions.
Hazard Statements: [5]
-
H314: Causes severe skin burns and eye damage.
-
H290: May be corrosive to metals.
Precautionary Statements: [5]
-
P260: Do not breathe dusts or mists.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[11]
-
Store in a dry, cool, and well-ventilated place in a tightly closed container.[11] Recommended storage temperature is 2-8°C.[6]
-
Keep away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals.[11]
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
Conclusion
1,4-Bis(bromomethyl)naphthalene is a highly valuable and versatile building block in modern organic chemistry. Its well-defined structure, coupled with the high reactivity of its benzylic bromide groups, provides a powerful tool for the synthesis of a wide array of functional molecules. From advanced materials for organic electronics to novel scaffolds in drug discovery, the potential applications of this compound are extensive. A thorough understanding of its properties, synthesis, and safe handling procedures is paramount for harnessing its full potential in research and development.
References
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1,4-BIS(BROMOMETHYL)NAPHTHALENE. (n.d.). LookChem. Retrieved January 3, 2026, from [Link]
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1,4-Bis(bromomethyl)naphthalene. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
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1,4-Bis(bromomethyl)naphthalene (contains isomer) 65.0+%, TCI America. (n.d.). Fisher Scientific. Retrieved January 3, 2026, from [Link]
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Itoh, T., Nagano, K., & Nagamoto, H. (1992). Photobromination of Dimethylarenes with N-Bromosuccinimide. Bulletin of the Chemical Society of Japan, 65(1), 345–348. [Link]
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Preparation of 1-(bromomethyl)naphthalene. (n.d.). PrepChem.com. Retrieved January 3, 2026, from [Link]
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Exploring the Synthesis and Reactions of 2-(Bromomethyl)naphthalene. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]
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Ozeryanskii, V. A., Vakhromova, P. A., & Pozharskii, A. F. (2014). 1,8-Bis(bromomethyl)naphthalene in the synthesis of 1,5-diazacyclodecane and benz[de]isoquinoline proton sponges. ARKIVOC, 2014(2), 1-14. [Link]
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1,4-Bis(bromomethyl)benzene. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
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The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. (2023). MDPI. [Link]
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Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, and biological evaluation. (2023). Journal of the Iranian Chemical Society. [Link]
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